molecular formula C22H28Cl2N2O4 B4894061 1,1'-(1,4-piperazinediyl)bis[3-(2-chlorophenoxy)-2-propanol]

1,1'-(1,4-piperazinediyl)bis[3-(2-chlorophenoxy)-2-propanol]

Cat. No. B4894061
M. Wt: 455.4 g/mol
InChI Key: WFOUUWQZTHAZJG-UHFFFAOYSA-N
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Description

1,1'-(1,4-piperazinediyl)bis[3-(2-chlorophenoxy)-2-propanol], also known as bisoprolol, is a beta-blocker medication used to treat high blood pressure, heart failure, and angina. It works by blocking the effects of adrenaline on the heart and blood vessels, thereby reducing heart rate and blood pressure. In

Mechanism of Action

Bisoprolol works by selectively blocking beta-1 adrenergic receptors in the heart and blood vessels. This reduces the effects of adrenaline on the heart, resulting in a slower heart rate, lower blood pressure, and reduced oxygen demand. By reducing the workload on the heart, 1,1'-(1,4-piperazinediyl)bis[3-(2-chlorophenoxy)-2-propanol] can improve heart function and reduce the risk of heart failure.
Biochemical and Physiological Effects:
Bisoprolol has been shown to have a number of biochemical and physiological effects. It can reduce heart rate, blood pressure, and cardiac output, while increasing stroke volume and ejection fraction. Bisoprolol can also improve endothelial function, reduce inflammation, and improve insulin sensitivity. These effects contribute to the therapeutic benefits of 1,1'-(1,4-piperazinediyl)bis[3-(2-chlorophenoxy)-2-propanol] in cardiovascular diseases.

Advantages and Limitations for Lab Experiments

Bisoprolol has several advantages for lab experiments. It has a well-established synthesis method and is widely available. It is also relatively stable and can be stored for long periods of time. However, 1,1'-(1,4-piperazinediyl)bis[3-(2-chlorophenoxy)-2-propanol] has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in certain experimental settings. Bisoprolol can also have off-target effects on other beta receptors, which can complicate data interpretation.

Future Directions

There are several future directions for research on 1,1'-(1,4-piperazinediyl)bis[3-(2-chlorophenoxy)-2-propanol]. One area of interest is the potential use of 1,1'-(1,4-piperazinediyl)bis[3-(2-chlorophenoxy)-2-propanol] in the treatment of other diseases, such as anxiety disorders and glaucoma. Another area of interest is the development of new formulations of 1,1'-(1,4-piperazinediyl)bis[3-(2-chlorophenoxy)-2-propanol] that can improve its solubility and bioavailability. Additionally, research on the long-term effects of 1,1'-(1,4-piperazinediyl)bis[3-(2-chlorophenoxy)-2-propanol] on cardiovascular health and other physiological systems is needed to fully understand its therapeutic potential.

Synthesis Methods

Bisoprolol can be synthesized by reacting 2-chlorophenol with propylene oxide to obtain 3-(2-chlorophenoxy)-1,2-propanediol. This intermediate is then reacted with piperazine to obtain the final product, 1,1'-(1,4-piperazinediyl)bis[3-(2-chlorophenoxy)-2-propanol]. The synthesis method has been well-established and is widely used in the pharmaceutical industry.

Scientific Research Applications

Bisoprolol has been extensively studied for its therapeutic effects in cardiovascular diseases. It has been shown to be effective in reducing blood pressure, improving heart function, and reducing the risk of heart failure. Bisoprolol has also been studied for its potential use in the treatment of other diseases, such as migraine headaches, anxiety disorders, and glaucoma.

properties

IUPAC Name

1-(2-chlorophenoxy)-3-[4-[3-(2-chlorophenoxy)-2-hydroxypropyl]piperazin-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28Cl2N2O4/c23-19-5-1-3-7-21(19)29-15-17(27)13-25-9-11-26(12-10-25)14-18(28)16-30-22-8-4-2-6-20(22)24/h1-8,17-18,27-28H,9-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFOUUWQZTHAZJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=CC=C2Cl)O)CC(COC3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-Piperazine-1,4-diylbis[3-(2-chlorophenoxy)propan-2-ol]

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